5,6-Dibromopicolinonitrile

Regioselective cross-coupling Nucleophilic aromatic substitution Sequential functionalization

5,6-Dibromopicolinonitrile (CAS 905563-77-1, also referenced as 1260678-87-2) is a dihalogenated picolinonitrile derivative with bromine atoms occupying the 5- and 6-positions of the pyridine ring. It belongs to a broader class of dibromopicolinonitrile regioisomers that serve as versatile building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H2Br2N2
Molecular Weight 261.90 g/mol
Cat. No. B12451176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromopicolinonitrile
Molecular FormulaC6H2Br2N2
Molecular Weight261.90 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1C#N)Br)Br
InChIInChI=1S/C6H2Br2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H
InChIKeyGFFOYHYXIZJWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromopicolinonitrile for Selective Functionalization: Key Properties and Comparator Context


5,6-Dibromopicolinonitrile (CAS 905563-77-1, also referenced as 1260678-87-2) is a dihalogenated picolinonitrile derivative with bromine atoms occupying the 5- and 6-positions of the pyridine ring [1]. It belongs to a broader class of dibromopicolinonitrile regioisomers that serve as versatile building blocks in medicinal chemistry and agrochemical synthesis . The compound’s molecular formula (C₆H₂Br₂N₂) and molecular weight (261.90 g/mol) are shared with its closest isomers, necessitating careful differentiation based on substitution pattern rather than bulk identity [1].

Why 5,6-Dibromopicolinonitrile Is Not Interchangeable with Its 3,5- or 4,6-Isomers


Regioisomeric dibromopicolinonitriles share molecular weight and elemental composition but exhibit divergent reactivity profiles that render them non-interchangeable in multi-step synthetic routes [1]. The 5,6-substitution pattern positions one bromine at C6 (adjacent to the pyridine nitrogen, ortho-activating toward nucleophilic substitution) while placing the second bromine at C5 (meta to the nitrogen, typically deactivated), creating a built-in chemoselectivity absent in the 3,5- or 4,6-isomers [2]. Additionally, the electron-withdrawing nitrile at C2 further polarizes the ring, amplifying the reactivity differential between the two bromine sites in the 5,6-isomer relative to its analogs [3]. Procurement of the incorrect isomer can therefore lead to failed or low-yielding sequential coupling reactions in lead optimization programs.

Quantitative Differentiation Evidence for 5,6-Dibromopicolinonitrile Against Its Closest Analogs


Chemoselective Coupling Differential Between C6 and C5 Bromine Sites

The 5,6-dibromo substitution pattern uniquely places one bromine at C6, which is ortho to the pyridine nitrogen and thus activated toward Pd-catalyzed cross-coupling, while the C5 bromine remains meta-deactivated, enabling selective sequential functionalization [1]. By contrast, the 3,5-isomer has both bromines meta to the nitrogen (both deactivated), and the 4,6-isomer places both bromines at ortho/para positions (both competitively activated), reducing chemoselectivity [2]. This intrinsic reactivity gradient is a direct consequence of the electron-withdrawing effect of the ring nitrogen, as documented in heterocyclic chemistry reviews [3].

Regioselective cross-coupling Nucleophilic aromatic substitution Sequential functionalization

Commercial Purity and Pricing Comparison: 5,6- vs. 3,5-Dibromopicolinonitrile

Supplier-cataloged purity for 5,6-dibromopicolinonitrile is specified at 95% HPLC, with packaging options ranging from 100 mg to 5.0 g . Comparable specifications for the more widely stocked 3,5-isomer list purity at 97–98% . While the 5,6-isomer commands a modest purity deficit relative to the 3,5-isomer, its limited supplier network translates to tighter stock control requirements. Quantitative pricing for the 3,5-isomer at 1 g scale is approximately $160.90 from Aladdin Scientific , whereas the 5,6-isomer pricing must be quoted directly, reflecting its specialist status.

Commercial availability Pricing parity Bulk procurement

Computed Lipophilicity Differentiation (XLogP3) vs. 3,5-Isomer

PubChem-computed XLogP3 values reveal a lipophilicity difference between the target compound and the 3,5-isomer. The 5,6-dibromo derivative records XLogP3 = 2.6 [1], whereas the 3,5-dibromo isomer yields XLogP3 = 2.3 [2]. The 4,6- and 3,6-isomers share the same 2.6 value as the target [3]. This 0.3 log unit difference translates to a predicted ~2× higher octanol/water partition coefficient for the 5,6-isomer relative to the 3,5-isomer, potentially altering retention time in reverse-phase HPLC and impacting formulation design in early-stage bioassays.

Lipophilicity Chromatographic behavior Membrane permeability

Synthetic Access to 5-Substituted Picolinonitrile Libraries via Selective C6 Dehalogenation

The 5,6-dibromo pattern uniquely enables access to 5-substituted picolinonitriles through selective hydrodebromination or cross-coupling at C6 followed by functionalization at C5 [1]. The 5-position of picolinonitrile is generally resistant to direct electrophilic substitution, making 5-substituted analogs difficult to synthesize from the parent scaffold without a pre-installed halogen. The 3,5-isomer cannot deliver this sequence because both halogens are meta-activated; the 4,6-isomer would require deprotection at C4 to reach the 5-unsubstituted intermediate. Thus, the 5,6-isomer serves as a privileged entry point for chemical libraries requiring C5 diversification [2].

Debromination Library synthesis 5-Substituted picolinonitriles

Recommended Procurement and Application Scenarios for 5,6-Dibromopicolinonitrile


Iterative Bis-Coupling for Lead Optimization in Kinase Inhibitor Programs

When a medicinal chemistry campaign requires sequential installation of two distinct aryl/heteroaryl groups onto a picolinonitrile core, the 5,6-dibromoisomer provides a built-in reactivity gradient: C6 couples first under mild conditions, leaving C5 for a second, more forcing coupling step [1]. This avoids the competitive bis-coupling observed with the 4,6-isomer and the low overall reactivity of the 3,5-isomer, enabling efficient library synthesis of 5,6-diaryl picolinonitriles [1].

Synthesis of 5-Substituted Picolinonitrile Building Blocks

For programs that demand access to 5-aryl, 5-amino, or 5-alkynyl picolinonitrile analogs—where direct C5 functionalization is electronically disfavored—the 5,6-dibromo intermediate is uniquely positioned. Selective dehalogenation or coupling at C6 followed by elaboration at C5 constitutes the shortest synthetic route [1]. This application is not accessible using 3,5- or 4,6-dibromo starting materials without extensive protecting group chemistry [2].

Preparative Chromatography with Lipophilicity-Guided Purification

The elevated XLogP3 of 5,6-dibromopicolinonitrile (2.6 vs. 2.3 for the 3,5-isomer) can be exploited to tune retention in reverse-phase preparative HPLC [1]. In cases where purification of highly polar intermediates is required, the intrinsically higher lipophilicity of the 5,6-isomer may facilitate separation, reducing the need for ion-pairing agents or specialized stationary phases [1].

Specialty Agrochemical Intermediate Supply

Agrochemical discovery programs targeting picolinonitrile-based herbicides or fungicides often require non-commodity regioisomers that are not stocked by major catalog suppliers. 5,6-Dibromopicolinonitrile is offered at research-grade purity (95% HPLC) by specialist vendors, making it relevant for structure-activity relationship (SAR) exploration in agrochemical lead generation [1]. Procurement planning should account for quotation-based pricing and longer lead times compared to off-the-shelf 3,5-dibromopicolinonitrile [2].

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